molecular formula C36H29N3O6 B15247745 Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine

Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine

Cat. No.: B15247745
M. Wt: 599.6 g/mol
InChI Key: VJBXUGYYLYMVLF-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is a synthetic derivative of the amino acid histidine. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine typically involves the protection of the amino and carboxyl groups of histidine. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is commonly used for this purpose. The process generally includes:

    Protection of the amino group: The amino group of histidine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the carboxyl group: The carboxyl group is protected using a suitable reagent like benzyl chloroformate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine can undergo various chemical reactions, including:

    Deprotection reactions: Removal of the Fmoc group using piperidine.

    Coupling reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Major Products

The major products of these reactions are peptides with specific sequences, where this compound serves as a building block.

Scientific Research Applications

Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is widely used in:

    Chemistry: As a protected amino acid in solid-phase peptide synthesis.

    Biology: In the study of protein structure and function.

    Medicine: In the development of peptide-based drugs.

    Industry: In the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step then removes the Fmoc group, allowing the amino group to participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-D-lysine: Used for introducing lysine residues in peptides.

Uniqueness

Na,Np-bis(((9H-fluoren-9-yl)methoxy)carbonyl)-D-histidine is unique due to its specific protective groups and the presence of the histidine side chain, which can participate in various interactions and reactions, making it valuable in the synthesis of complex peptides.

Properties

Molecular Formula

C36H29N3O6

Molecular Weight

599.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-37-21-39(22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1

InChI Key

VJBXUGYYLYMVLF-MGBGTMOVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O

Origin of Product

United States

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